molecular formula C21H20N4O3S B14959536 N-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B14959536
M. Wt: 408.5 g/mol
InChI Key: AHBMFKYFDCEAEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic small molecule characterized by a pyrrolidine-5-one core substituted with a 3-methoxyphenyl group at the 1-position and a 5-benzyl-1,3,4-thiadiazol-2-yl carboxamide moiety at the 3-position. Its structural uniqueness lies in the combination of a thiadiazole ring (known for metabolic stability and hydrogen-bonding capacity) and a methoxyphenyl group (contributing to lipophilicity and receptor interactions) .

Properties

Molecular Formula

C21H20N4O3S

Molecular Weight

408.5 g/mol

IUPAC Name

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C21H20N4O3S/c1-28-17-9-5-8-16(12-17)25-13-15(11-19(25)26)20(27)22-21-24-23-18(29-21)10-14-6-3-2-4-7-14/h2-9,12,15H,10-11,13H2,1H3,(H,22,24,27)

InChI Key

AHBMFKYFDCEAEU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)NC3=NN=C(S3)CC4=CC=CC=C4

Origin of Product

United States

Biological Activity

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

The compound's molecular formula is C21H20N4O3SC_{21}H_{20}N_{4}O_{3}S, with a molecular weight of approximately 408.47 g/mol. It exhibits notable physical properties such as a density of 1.4 g/cm³ and a logP value indicating moderate lipophilicity, which may influence its bioavailability and interaction with biological membranes .

Antimicrobial Activity

Research has shown that derivatives of 1,3,4-thiadiazole compounds exhibit significant antimicrobial properties. A study evaluating the antibacterial activity of various thiadiazole derivatives indicated that compounds similar to this compound demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis . The structure-activity relationship (SAR) analysis suggested that modifications in the benzyl unit and the presence of sulfur linkers significantly impact antibacterial potency.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. A series of related compounds were synthesized and tested against several cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer) cells. The results indicated that certain derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutic agents like sorafenib . For instance, specific substitutions on the thiadiazole ring led to enhanced cytotoxicity against HeLa cells with IC50 values ranging from 0.37 µM to 0.95 µM .

Table: Anticancer Activity of N-(5-benzyl-1,3,4-thiadiazol-2-yl) Derivatives

Compound IDCell LineIC50 (µM)Reference
5dHeLa0.37
5gHeLa0.73
5kHeLa0.95
SorafenibHeLa7.91

The mechanism by which these compounds exert their biological effects appears to involve multiple pathways. For anticancer activity, flow cytometry analyses revealed that certain derivatives induced apoptotic cell death and arrested the cell cycle at the sub-G1 phase . Additionally, molecular docking studies suggested strong binding affinity to key targets such as VEGFR-2, which is crucial in tumor angiogenesis .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound shares structural similarities with several derivatives in the pyrrolidine-3-carboxamide family. Below is a comparative analysis of key analogs:

Compound Name Substituents Molecular Formula Molecular Weight Key Functional Differences
Target Compound 5-benzyl-1,3,4-thiadiazol-2-yl; 3-methoxyphenyl C₂₁H₂₀N₄O₃S 408.47 g/mol Benzyl-thiadiazole enhances π-π stacking; 3-methoxy group optimizes solubility and binding.
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide 5-isopropyl-thiadiazole; 4-fluorophenyl C₁₇H₁₈FN₃O₂S 363.41 g/mol Fluorophenyl increases electronegativity; isopropyl reduces steric hindrance.
N-(2-((3,4-Dihydroisoquinolin-2-yl)sulfonyl)ethyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide Dihydroisoquinoline-sulfonylethyl; 3-methoxyphenyl C₂₄H₂₆N₄O₅S 482.55 g/mol Sulfonylethyl linker improves solubility; dihydroisoquinoline enhances CNS penetration.
N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide 5-methyl-thiadiazole; furan-2-ylmethyl C₁₃H₁₄N₄O₃S 306.34 g/mol Furan group introduces heterocyclic polarity; methyl-thiadiazole simplifies synthesis.

Target Compound vs. Fluorophenyl Analog ()

  • Activity : The fluorophenyl analog (C₁₇H₁₈FN₃O₂S) demonstrated reduced cytotoxicity in preliminary assays compared to the target compound, likely due to the electron-withdrawing fluorine atom stabilizing metabolic degradation.
  • Binding Affinity : The target compound’s benzyl group showed stronger interaction with hydrophobic enzyme pockets (e.g., SARS-CoV-2 Mpro in silico models) than the fluorophenyl analog .

Comparison with Sulfonylethyl Derivative ()

  • Solubility : The sulfonylethyl derivative exhibited a 30% higher aqueous solubility (0.578 logP) than the target compound (logP ~2.1), attributed to its polar sulfonyl group.
  • Therapeutic Potential: While the target compound showed moderate IC₅₀ values (~81.0 μM in viral inhibition assays), the sulfonylethyl analog displayed superior activity (IC₅₀ = 35 μM) against Middle East Respiratory Syndrome Coronavirus (MERS-CoV) .

Furylmethyl Derivative ()

  • Synthetic Accessibility : The furan-containing analog (C₁₃H₁₄N₄O₃S) was synthesized in higher yields (75% vs. 52% for the target compound) due to fewer steric challenges.
  • Bioavailability : Lower molecular weight (306.34 g/mol) correlated with faster renal clearance, limiting its in vivo efficacy compared to the target compound .

Key Structural-Activity Relationships (SARs)

Thiadiazole Substitution :

  • Benzyl groups (target compound) enhance target binding via hydrophobic interactions but increase molecular weight.
  • Methyl or isopropyl groups () improve metabolic stability but reduce potency.

Aryl Group Position :

  • 3-Methoxyphenyl (target compound) offers balanced solubility and binding vs. 4-substituted analogs (e.g., 4-fluorophenyl in ).

Linker Modifications :

  • Sulfonylethyl chains () improve solubility but may introduce off-target interactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.